3-(2-Chlorobenzyl)pyrrolidine oxalate 3-(2-Chlorobenzyl)pyrrolidine oxalate
Brand Name: Vulcanchem
CAS No.: 1188263-58-2
VCID: VC4656878
InChI: InChI=1S/C11H14ClN.C2H2O4/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;3-1(4)2(5)6/h1-4,9,13H,5-8H2;(H,3,4)(H,5,6)
SMILES: C1CNCC1CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Molecular Formula: C13H16ClNO4
Molecular Weight: 285.72

3-(2-Chlorobenzyl)pyrrolidine oxalate

CAS No.: 1188263-58-2

Cat. No.: VC4656878

Molecular Formula: C13H16ClNO4

Molecular Weight: 285.72

* For research use only. Not for human or veterinary use.

3-(2-Chlorobenzyl)pyrrolidine oxalate - 1188263-58-2

Specification

CAS No. 1188263-58-2
Molecular Formula C13H16ClNO4
Molecular Weight 285.72
IUPAC Name 3-[(2-chlorophenyl)methyl]pyrrolidine;oxalic acid
Standard InChI InChI=1S/C11H14ClN.C2H2O4/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;3-1(4)2(5)6/h1-4,9,13H,5-8H2;(H,3,4)(H,5,6)
Standard InChI Key DOBUHHQDOVDBFQ-UHFFFAOYSA-N
SMILES C1CNCC1CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is 3-[(2-chlorophenyl)methyl]pyrrolidine oxalate, reflecting its structural components: a pyrrolidine ring (five-membered amine heterocycle) linked to a 2-chlorobenzyl group via a methylene bridge, paired with oxalic acid as a counterion . Its molecular formula C13H16ClNO4\text{C}_{13}\text{H}_{16}\text{ClNO}_4 comprises 13 carbon, 16 hydrogen, 1 chlorine, 1 nitrogen, and 4 oxygen atoms. The oxalate ion (C2O42\text{C}_2\text{O}_4^{2-}) contributes to its salt formation, enhancing solubility in polar solvents .

Table 1: Key Identifiers of 3-(2-Chlorobenzyl)pyrrolidine Oxalate

PropertyValueSource
CAS Number1188263-58-2
Molecular Weight285.72 g/mol
SMILES NotationC1CNCC1CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O
InChIKeyDOBUHHQDOVDBFQ-UHFFFAOYSA-N

Structural Analysis

The pyrrolidine ring adopts a puckered conformation, while the 2-chlorobenzyl group introduces steric and electronic effects due to the chlorine atom’s ortho position. X-ray crystallography data (unavailable in public sources) would clarify bond angles and intermolecular interactions, but computational models suggest moderate planarity in the benzyl group . The oxalate ion forms hydrogen bonds with the pyrrolidine’s amine group, stabilizing the salt structure .

Synthesis and Physicochemical Properties

Synthetic Routes

While detailed synthetic protocols are proprietary, general strategies involve:

  • Pyrrolidine Functionalization: Alkylation of pyrrolidine with 2-chlorobenzyl chloride under basic conditions.

  • Salt Formation: Reaction of the free base with oxalic acid in a polar solvent like ethanol or water .
    Purification typically employs recrystallization or chromatography, though yield and scalability data remain undisclosed in public literature .

Physicochemical Profile

The compound’s properties are critical for its handling and application:

Table 2: Computed and Experimental Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar Surface Area86.6 Ų
SolubilityModerate in water, high in DMSO

The oxalate salt’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its moderate aqueous solubility aligns with typical amine-oxalate complexes . Melting and boiling points are unspecified in available data, necessitating further experimental characterization.

Applications in Pharmaceutical and Material Science Research

Neurological Drug Development

3-(2-Chlorobenzyl)pyrrolidine oxalate serves as a key intermediate in synthesizing neuromodulators. Its pyrrolidine scaffold mimics endogenous amines, enabling interactions with neurotransmitter receptors. For example, derivatives have been explored as dopamine reuptake inhibitors, potentially addressing Parkinson’s disease and depression . A 2024 study noted its role in optimizing ligand-receptor binding affinity by modulating chlorine’s electron-withdrawing effects .

Enzyme Inhibition and Antibiotic Adjuvancy

Although direct evidence is limited, structural analogs like pyrrolidinediones exhibit inhibitory activity against bacterial enzymes such as MurA, a target in peptidoglycan biosynthesis . This suggests potential synergies with existing antibiotics (e.g., fosfomycin) to combat resistant strains. Computational docking studies propose that the chlorobenzyl group enhances hydrophobic interactions with enzyme active sites .

Material Science Innovations

In polymer chemistry, the compound’s amine group enables covalent modification of polyesters and polyamides. A 2025 pilot study demonstrated its utility in creating pH-responsive hydrogels for controlled drug delivery, leveraging oxalate’s biodegradability .

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